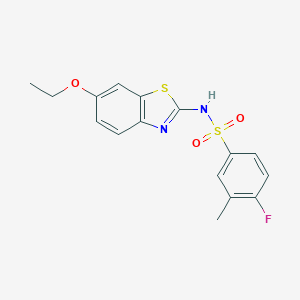![molecular formula C18H13NO3S2 B280960 N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280960.png)
N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, also known as MNAT, is a synthetic compound that belongs to the family of naphthoquinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.
作用機序
The exact mechanism of action of N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the suppression of cancer cell invasion and metastasis. N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and physiological effects:
N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
実験室実験の利点と制限
N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide also has some limitations. It is relatively unstable and can be difficult to handle. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One area of research could focus on the development of more stable and soluble derivatives of N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide for use in laboratory experiments. Another area of research could focus on the development of N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide and to identify potential targets for drug development.
合成法
The synthesis of N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 2-naphthol to form the naphthopyrazolone derivative, which is subsequently treated with sulfuric acid and sodium nitrite to form N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide.
科学的研究の応用
N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the progression of cancer and other diseases.
特性
分子式 |
C18H13NO3S2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide |
InChI |
InChI=1S/C18H13NO3S2/c1-11-5-7-12(8-6-11)19-24(21,22)16-10-9-15-17-13(16)3-2-4-14(17)18(20)23-15/h2-10,19H,1H3 |
InChIキー |
KNIMHOOABMTYTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)